1-(2-Chloro-6-iodopyridin-4-YL)ethanone
Description
1-(2-Chloro-6-iodopyridin-4-yl)ethanone is a halogenated pyridine derivative featuring a ketone functional group at position 4, with chlorine and iodine substituents at positions 2 and 6, respectively. Its molecular formula is C₇H₅ClINO, with a molecular weight of 281.48 g/mol (calculated based on analogous compounds) . The compound’s structure combines electron-withdrawing halogens (Cl, I) with a reactive acetyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H5ClINO |
|---|---|
Molecular Weight |
281.48 g/mol |
IUPAC Name |
1-(2-chloro-6-iodopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClINO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
InChI Key |
HLKVESYIHDZWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-4-pyridinecarboxaldehyde, the compound can be iodinated using iodine and a suitable oxidizing agent under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of automated systems can also minimize the risk of side reactions and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-iodopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-6-iodopyridin-4-YL)ethanone, while oxidation with potassium permanganate would produce 1-(2-chloro-6-iodopyridin-4-YL)acetic acid.
Scientific Research Applications
1-(2-Chloro-6-iodopyridin-4-YL)ethanone has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Structural and Electronic Features
- Halogen Positioning: The position of iodine (C4 vs. C6 in pyridine derivatives) significantly impacts electronic distribution.
- Ring System: The target compound’s pyridine ring contrasts with A12’s indoloquinoxaline system, which introduces extended conjugation and planar rigidity, favoring intercalation in biological systems .
- Ketone Reactivity: The acetyl group in 1-(2-chlorophenyl)ethanone (phenyl-based) is less electron-deficient than in pyridine-based analogs due to the absence of a nitrogen atom, reducing its participation in certain condensation reactions .
Physicochemical Properties
- Polarity: The iodine substituent increases molecular weight and polarizability compared to chlorine-only analogs (e.g., 1-(2-chlorophenyl)ethanone).
- Solubility : Pyridine-based ketones exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) than phenyl-based derivatives due to nitrogen’s electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
